1,2,3,4-Tetraphenyl-1,3-cyclopentadiene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

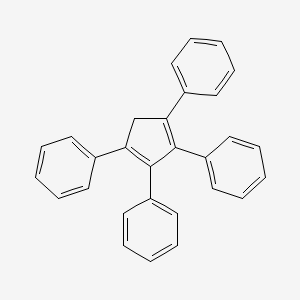

Structure

3D Structure

Properties

IUPAC Name |

(2,3,4-triphenylcyclopenta-1,3-dien-1-yl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H22/c1-5-13-22(14-6-1)26-21-27(23-15-7-2-8-16-23)29(25-19-11-4-12-20-25)28(26)24-17-9-3-10-18-24/h1-20H,21H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCXLYAWYOTYWKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=C(C(=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90165955 | |

| Record name | 1,2,3,4-Tetraphenylcyclopenta-1,3-diene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90165955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15570-45-3, 197711-16-3 | |

| Record name | 1,1′,1′′,1′′′-(1,3-Cyclopentadiene-1,2,3,4-tetrayl)tetrakis[benzene] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15570-45-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1,1′,1′′,1′′′-(1,3-cyclopentadiene-1,2,3,4-tetrayl)tetrakis-, radical ion(1-) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=197711-16-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,4-Tetraphenylcyclopenta-1,3-diene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015570453 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 15570-45-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72113 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2,3,4-Tetraphenylcyclopenta-1,3-diene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90165955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4-tetraphenylcyclopenta-1,3-diene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.002 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2,3,4-TETRAPHENYLCYCLOPENTA-1,3-DIENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y473A39659 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of 1,2,3,4-Tetraphenyl-1,3-cyclopentadiene

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the core physical and chemical properties of 1,2,3,4-tetraphenyl-1,3-cyclopentadiene, a sterically hindered cyclopentadiene derivative of significant interest in organic synthesis and organometallic chemistry. This document moves beyond a simple recitation of data, offering insights into the practical application and theoretical underpinnings of its behavior.

Introduction: The Significance of a Sterically Encumbered Diene

This compound, often abbreviated as Ph₄CpH, is a crystalline organic compound that has garnered attention for its unique combination of steric bulk and electronic properties. The four phenyl substituents dramatically influence its reactivity and the stability of its derivatives, making it a valuable building block in several areas of chemical research. Its applications range from a ligand precursor in catalysis to a component in advanced materials.[1] This guide will delve into its synthesis, structural features, spectroscopic signature, and chemical reactivity, providing a robust resource for researchers utilizing this compound.

Synthesis and Purification: From Ketone to Diene

The most common and efficient route to this compound begins with the synthesis of its corresponding ketone, tetraphenylcyclopentadienone. This precursor is readily prepared via a base-catalyzed double aldol condensation.

Experimental Protocol: Synthesis of Tetraphenylcyclopentadienone

This protocol is adapted from well-established literature procedures.[2][3] The causality behind this experimental design lies in the creation of a highly conjugated system through the formation of new carbon-carbon bonds.

Materials:

-

Benzil

-

1,3-Diphenylacetone (Dibenzyl ketone)

-

Ethanol (95%)

-

Potassium Hydroxide (KOH)

Procedure:

-

In a round-bottom flask, dissolve equimolar amounts of benzil and 1,3-diphenylacetone in hot 95% ethanol.[2][3] The use of hot ethanol facilitates the dissolution of the starting materials.

-

While stirring, slowly add a solution of potassium hydroxide in ethanol to the refluxing mixture.[2][3] The basic conditions are essential for the deprotonation of the α-carbons of 1,3-diphenylacetone, initiating the aldol condensation.

-

Maintain the reflux for approximately 15-30 minutes. A dark crystalline product will begin to precipitate.[2]

-

Cool the reaction mixture to room temperature and then in an ice bath to maximize crystallization.

-

Collect the dark purple crystals of tetraphenylcyclopentadienone by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials.[2][3]

-

The product is typically of high purity, but can be recrystallized from a mixture of ethanol and benzene if necessary.[2] The melting point of the pure product is 219-220 °C.[4]

Diagram of the Synthesis of Tetraphenylcyclopentadienone

Caption: Synthesis of the precursor, tetraphenylcyclopentadienone.

Experimental Protocol: Reduction to this compound

The conversion of the ketone to the target diene is a standard reduction reaction. While specific literature protocols for this exact transformation are not as commonly detailed as the synthesis of the ketone, the reduction of cyclic ketones to the corresponding methylene group is a well-established transformation. The choice of reducing agent is critical to avoid over-reduction.

Materials:

-

Tetraphenylcyclopentadienone

-

Sodium Borohydride (NaBH₄) or Lithium Aluminum Hydride (LiAlH₄)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Diethyl Ether)

Conceptual Procedure:

-

Suspend tetraphenylcyclopentadienone in a suitable anhydrous solvent in a round-bottom flask under an inert atmosphere. The use of an inert atmosphere is crucial when working with powerful reducing agents like LiAlH₄.

-

Slowly add the reducing agent (e.g., NaBH₄ or LiAlH₄) portion-wise to the stirred suspension. Lithium aluminum hydride is a much stronger reducing agent than sodium borohydride and should be used with appropriate caution.[5][6]

-

The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is carefully quenched, typically with a protic solvent or a mild acid, to neutralize the excess reducing agent and the resulting alkoxide.

-

An aqueous workup followed by extraction with an organic solvent will isolate the crude product.

-

Purification is typically achieved by recrystallization or column chromatography to yield the light yellow to beige powder of this compound.[5]

Diagram of the Reduction Workflow

Caption: General workflow for the reduction of the ketone precursor.

Core Physical Properties

The physical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in various chemical reactions.

| Property | Value | Source(s) |

| Molecular Formula | C₂₉H₂₂ | [1][6] |

| Molecular Weight | 370.48 g/mol | [1] |

| Appearance | Light yellow to beige powder/crystal | [5] |

| Melting Point | 180-182 °C | [1] |

| Boiling Point | ~435 °C (estimate) | [1] |

| Solubility | Soluble in toluene.[1] Insoluble in water, soluble in organic solvents like benzene and methanol. | |

| CAS Number | 15570-45-3 | [1][6] |

Spectroscopic Characterization

Spectroscopic data is critical for the unambiguous identification and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum is expected to show complex multiplets in the aromatic region (typically δ 7.0-8.0 ppm) corresponding to the twenty protons of the four phenyl groups. A key feature would be the signal for the two protons on the sp³-hybridized carbon of the cyclopentadiene ring, which would likely appear as a singlet further upfield.

-

¹³C NMR: The spectrum will exhibit a number of signals in the aromatic region (typically δ 120-145 ppm) for the phenyl carbons. The sp² carbons of the diene system and the sp³ carbon of the cyclopentadiene ring will have characteristic chemical shifts.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule. Key expected absorption bands include:

-

C-H stretching (aromatic and vinylic): ~3000-3100 cm⁻¹

-

C-H stretching (aliphatic): <3000 cm⁻¹

-

C=C stretching (aromatic and diene): ~1600 cm⁻¹ and ~1450-1500 cm⁻¹

-

C-H bending (out-of-plane for substituted benzenes): ~690-900 cm⁻¹

Chemical Reactivity and Applications

The chemical behavior of this compound is dominated by its diene system and the steric influence of the phenyl groups.

Diels-Alder Reactions

As a cyclopentadiene derivative, it can participate as the diene component in [4+2] cycloaddition reactions, a cornerstone of synthetic organic chemistry for the formation of six-membered rings.[7] The bulky phenyl groups, however, can sterically hinder the approach of the dienophile, influencing the reaction rate and stereoselectivity compared to unsubstituted cyclopentadiene.[8] The rigid s-cis conformation of the diene system, inherent to the five-membered ring, is highly favorable for this reaction.[8]

Ligand in Organometallic Chemistry

Deprotonation of the methylene bridge of this compound yields the tetraphenylcyclopentadienyl anion. This bulky anionic ligand is analogous to the widely used cyclopentadienyl (Cp) anion but with significantly different steric and electronic properties. It is used to synthesize a variety of "sandwich" and "half-sandwich" organometallic complexes with transition metals. The steric bulk of the tetraphenylcyclopentadienyl ligand can be exploited to stabilize reactive metal centers and to influence the catalytic activity of the resulting complexes.

Conclusion

This compound is a valuable and versatile compound in modern chemical research. Its synthesis, while requiring a two-step process, is straightforward and high-yielding. Its unique physical and chemical properties, largely dictated by the four sterically demanding phenyl substituents, make it a compelling substrate for Diels-Alder reactions and a precursor to bulky cyclopentadienyl ligands for organometallic catalysis. This guide has provided a foundational understanding of its core attributes, offering a practical resource for scientists and researchers.

References

-

Organic Syntheses. (n.d.). Tetraphenylcyclopentadienone. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 14. The Diels-Alder Cycloaddition Reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Tetraphenylcyclopentadienone. Retrieved from [Link]

-

Scribd. (n.d.). Synthesis of Tetraphenylcyclopentadienone. Retrieved from [Link]

-

Chongqing Chemdad Co., Ltd. (n.d.). This compound. Retrieved from [Link]

-

ACS Publications. (n.d.). Synthesis of tetraphenylcyclopentadiene from tetracyclone. Retrieved from [Link]

-

Wikipedia. (n.d.). Rhodocen. Retrieved from [Link]

-

Sciforum. (n.d.). Diels-Alder Reactions of Dienophiles and Cyclopentadiene Using a Sealed Tube. Retrieved from [Link]

-

Wikipedia. (n.d.). Rodosena. Retrieved from [Link]

-

Wikipedia. (n.d.). Diels–Alder reaction. Retrieved from [Link]

-

Web Pages. (n.d.). 3. Diels-Alder Reactions: Formation of Dimethyl Tetraphenylphthalate, Tetraphenylnaphthalene, and Hexaphenylbenzene. Retrieved from [Link]

-

eScholarship. (n.d.). Diels-Alder Reactivities of Cyclic Dienes and Dienophiles. Retrieved from [Link]

-

Beyond Benign. (n.d.). Diels-Alder. Retrieved from [Link]

-

PubChem. (n.d.). 1,2,3,4-Tetraphenylcyclopenta-1,3-diene. Retrieved from [Link]

-

Truman ChemLab. (n.d.). Aldol Condensation to form Tetraphenylcyclopentadienone. Retrieved from [Link]

-

ChemBK. (n.d.). This compound. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

-

MDPI. (2023). Synthesis, X-ray Crystal Structure, and Computational Characterization of Tetraphenylborate, 3-(5H-Dibenzo[a,d] cyclohepten-5-ylidene)-N, N-Dimethyl-1-propanamine. Retrieved from [Link]

-

YouTube. (2017). Synthesis and Characterization of Metal Complexes with Schiff Base Ligands (An UG Lab. Exp.). Retrieved from [Link]

Sources

- 1. This compound(15570-45-3) IR Spectrum [m.chemicalbook.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 1,2,3,4-Tetraphenylcyclopenta-1,3-diene | C29H22 | CID 84991 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. ch.ic.ac.uk [ch.ic.ac.uk]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. community.wvu.edu [community.wvu.edu]

A Comprehensive Technical Guide to 1,2,3,4-Tetraphenyl-1,3-cyclopentadiene

For Researchers, Scientists, and Drug Development Professionals

Abstract: This guide provides an in-depth technical overview of 1,2,3,4-tetraphenyl-1,3-cyclopentadiene, a pivotal compound in advanced materials science and a versatile scaffold in complex organic synthesis. We will explore its fundamental chemical identity, including its definitive CAS Number, detailed physicochemical properties, and established synthetic pathways. The narrative emphasizes the causality behind its reactivity and applications, particularly its role as a precursor in the development of novel materials and its potential utility in constructing complex molecular architectures relevant to medicinal chemistry. This document is structured to serve as a practical and authoritative resource for professionals engaged in research and development.

Core Chemical Identity and Physicochemical Properties

This compound, often abbreviated as TPCP, is a polycyclic aromatic hydrocarbon characterized by a five-membered cyclopentadiene ring substituted with four phenyl groups. This high degree of phenyl substitution imparts significant steric hindrance and unique electronic properties, making it a subject of interest in several fields of chemical research.

The definitive Chemical Abstracts Service (CAS) number for this compound is 15570-45-3 .[1][2][3][4] This identifier is crucial for unambiguous database searches, regulatory compliance, and procurement.

Caption: Core chemical identifiers for this compound.

A summary of its key physicochemical properties is presented below, compiled from various authoritative sources.

| Property | Value | Source(s) |

| CAS Number | 15570-45-3 | [1][2][3][4] |

| Molecular Formula | C₂₉H₂₂ | [2][4] |

| Molecular Weight | 370.48 g/mol | [3][4] |

| Appearance | White to light yellow or light orange powder/crystal | [1][5] |

| Melting Point | 180-182 °C (lit.) | [3][5] |

| Purity | Typically >95-98% (GC) | [1][3] |

| Solubility | Insoluble in water; soluble in organic solvents like benzene and methanol. | [6] |

| Synonyms | Benzene, 1,1',1'',1'''-(1,3-cyclopentadiene-1,2,3,4-tetrayl)tetrakis- | [2] |

Synthesis and Mechanistic Considerations

The synthesis of highly substituted cyclopentadienes is a non-trivial task, often requiring specific catalytic systems or condensation reactions. One documented method for the formation of this compound involves the reaction of diphenylacetylene with methylchromium systems.[5] This process proceeds through a series of condensation and cyclization steps, where the organometallic reagent facilitates the assembly of the tetraphenyl-substituted carbocyclic core.

While the related compound tetraphenylcyclopentadienone is famously synthesized via a double aldol condensation of benzil and dibenzyl ketone, the synthesis of the cyclopentadiene itself follows a different pathway, underscoring the importance of selecting appropriate precursors and reaction conditions to achieve the desired oxidation state of the central ring.[7]

The choice of an organometallic approach, such as with methylchromium, is predicated on the catalyst's ability to coordinate with the alkyne moieties of diphenylacetylene, bringing them into proximity and facilitating the C-C bond formations necessary for cyclization.

Caption: Generalized workflow for the synthesis of this compound.

Chemical Reactivity and Advanced Applications

The utility of this compound stems from its unique structural and electronic properties, which are leveraged in materials science and as a building block in organic synthesis.

Applications in Materials Science

A significant application of this compound is in the fabrication of organic light-emitting diodes (OLEDs).[5] It has been employed in the creation of triple-layer blue-emitting devices, where its molecular structure contributes to the desired electronic and photophysical properties, such as electron transport and luminescence.[1]

More recently, the compound has been investigated for its mechanoresponsive luminescent (MRL) properties.[] Crystalline this compound exhibits both pressure-induced emission enhancement (PIEE) and multicolor behavior.[] This phenomenon is attributed to changes in molecular packing and conformation under pressure, which alters the radiative and non-radiative decay pathways.[] Such materials are of great interest for applications in mechanical sensors, security inks, and data storage.[]

Role in Complex Synthesis and Drug Discovery

While not a drug itself, this compound represents a valuable, sterically demanding molecular scaffold. In drug development, the creation of complex, three-dimensional molecules is essential for targeting specific biological receptors. The cyclopentadiene core, particularly when functionalized with bulky groups like phenyls, provides a rigid framework upon which further chemical diversity can be built.

Its reactivity is centered around the cyclopentadiene ring system. For instance, it can undergo ozonolysis to form novel oxygen-containing bicyclic compounds.[9] Furthermore, the cyclopentadiene moiety is a classic diene for Diels-Alder reactions, a powerful tool for constructing six-membered rings.[10][11] By participating in such cycloadditions, it can serve as a precursor to complex polycyclic systems. The principles of using versatile building blocks in multicomponent reactions (MCRs) to rapidly generate libraries of drug-like molecules are central to modern medicinal chemistry.[12][13] Although direct use in a specific MCR is not widely documented in the provided literature, its structural motifs are relevant to the construction of complex organic molecules.

Caption: Application pathways for this compound.

Safety, Handling, and Storage Protocols

As with any research chemical, adherence to strict safety protocols is mandatory. The toxicological properties of this compound have not been fully investigated.[14] Therefore, it should be handled with care, assuming it may be hazardous.

Exposure Controls & Personal Protection:

-

Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. Facilities must be equipped with an eyewash station and a safety shower.[14]

-

Eye Protection: Chemical splash goggles are required to prevent eye contact.[14]

-

Skin Protection: Wear appropriate protective gloves and a chemical apron to prevent skin exposure.[14]

-

Respiratory Protection: If dust is generated, a NIOSH/MSHA-approved air-purifying respirator should be used.[14]

First Aid Measures:

-

Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.[14]

-

Skin Contact: Flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical aid.[14]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Get medical aid.[14]

-

Ingestion: If the victim is conscious, give 2-4 cupfuls of water or milk. Do not induce vomiting. Seek immediate medical attention.[14]

Handling and Storage:

-

Handling: Avoid breathing dust, vapor, mist, or gas. Prevent contact with skin and eyes.[14]

-

Storage: Store in a cool, dry place. The container should be kept tightly closed to prevent moisture contamination and degradation.[14]

-

Incompatibilities: Avoid contact with strong oxidizing agents.[14]

Conclusion

This compound (CAS No. 15570-45-3) is more than a mere chemical curiosity; it is a highly functional molecule with demonstrated applications in materials science and significant potential as a foundational structure in synthetic chemistry. Its rigid, sterically hindered framework is key to its utility in OLEDs and MRL materials. For drug development professionals, while not a direct therapeutic agent, it represents a class of complex carbocyclic scaffolds that are instrumental in the design of novel, three-dimensional molecular entities. A thorough understanding of its synthesis, reactivity, and handling is essential for any researcher intending to harness its unique properties.

References

-

Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - this compound, 98%. Retrieved from [Link]

-

ChemBK. (2024). This compound. Retrieved from [Link]

-

Chongqing Chemdad Co., Ltd. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 1,2,3,4-Tetraphenylcyclopenta-1,3-diene. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (n.d.). Tetraphenylcyclopentadienone. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 1,2,3-triphenylcyclopenta-1,3-diene. Retrieved from [Link]

-

ACS Publications. (1987). Formation of 1,3,4,5-tetraphenyl-2,6,7-trioxabicyclo[3.2.1]oct-3-ene from the ozonolysis of this compound. Journal of the American Chemical Society. Retrieved from [Link]

-

MDPI. (2023). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Molecules. Retrieved from [Link]

-

ScienceDaily. (2025). Breakthrough in click chemistry: Innovative method revolutionizes drug development. Tokyo University of Science. Retrieved from [Link]

-

National Institutes of Health (NIH). (2022). Multicomponent Reaction-Assisted Drug Discovery. Pharmaceuticals. Retrieved from [Link]

-

Raines Lab. (2021). Click Chemistry with Cyclopentadiene. Chemical Reviews. Retrieved from [Link]

-

Master Organic Chemistry. (2017). Cyclic Dienes and Dienophiles in the Diels-Alder Reaction. Retrieved from [Link]

Sources

- 1. This compound | 15570-45-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. 1,2,3,4-四苯基-1,3-环戊二烯 95% | Sigma-Aldrich [sigmaaldrich.com]

- 4. scbt.com [scbt.com]

- 5. This compound | 15570-45-3 [chemicalbook.com]

- 6. chembk.com [chembk.com]

- 7. Tetraphenylcyclopentadienone - Wikipedia [en.wikipedia.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. raineslab.com [raineslab.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]

- 13. Multicomponent Reaction-Assisted Drug Discovery: A Time- and Cost-Effective Green Approach Speeding Up Identification and Optimization of Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

molecular weight of 1,2,3,4-tetraphenyl-1,3-cyclopentadiene

An In-Depth Technical Guide to 1,2,3,4-Tetraphenyl-1,3-cyclopentadiene: Properties, Synthesis, and Applications in Advanced Research

Abstract

This compound is a sterically hindered cyclic diene that serves as a valuable building block in organic synthesis, materials science, and organometallic chemistry. Its rigid, non-planar, three-dimensional structure makes it a compelling scaffold for developing novel molecular architectures. This technical guide provides a comprehensive overview of its core chemical and physical properties, detailed protocols for its synthesis and characterization, and an exploration of its applications, with a particular focus on its potential as a core scaffold in drug discovery programs. The methodologies are presented with an emphasis on the underlying chemical principles to provide researchers and drug development professionals with actionable, field-proven insights.

Core Molecular Profile

This compound, with the CAS number 15570-45-3, is a hydrocarbon featuring a five-membered cyclopentadiene ring substituted with four phenyl groups.[1][2] This high degree of phenyl substitution imparts significant steric bulk and unique electronic properties to the molecule. It typically appears as a light yellow to beige crystalline powder.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₂₉H₂₂ | [1][2][4] |

| Molecular Weight | 370.48 g/mol | [2] |

| CAS Number | 15570-45-3 | [1][2] |

| IUPAC Name | (2,3,4-triphenylcyclopenta-1,3-dien-1-yl)benzene | [1] |

| Melting Point | 180-182 °C | [5] |

| Appearance | Light yellow to beige powder/crystals | [3] |

| Purity | Commercially available at ≥95% |

Synthesis and Purification

The synthesis of this compound is often achieved via the reduction of its corresponding ketone, tetraphenylcyclopentadienone. The ketone precursor is famously synthesized through a base-catalyzed double aldol condensation of benzil and dibenzyl ketone.[6] This two-step approach is reliable and illustrates fundamental organic reaction mechanisms.

Principle of Synthesis

The causality of the synthesis is rooted in two classic transformations:

-

Aldol Condensation: The formation of the five-membered ring of tetraphenylcyclopentadienone occurs via a base-catalyzed reaction where the enolate of dibenzyl ketone attacks the carbonyl carbons of benzil, followed by intramolecular condensation and dehydration to yield the highly conjugated, intensely colored dienone.[6]

-

Reduction: The resulting ketone is then reduced to the target methylene group. This can be accomplished through various methods, such as a Wolff-Kishner or Clemmensen reduction, or more commonly in a laboratory setting, by reduction to the alcohol with a hydride reagent (e.g., NaBH₄) followed by dehydration.

The workflow below outlines a generalized, two-stage synthetic approach.

Caption: Generalized workflow for the synthesis of the target compound.

Experimental Protocol

Part A: Synthesis of Tetraphenylcyclopentadienone (Precursor)

-

Reaction Setup: To a round-bottom flask, add benzil (1.0 eq) and dibenzyl ketone (1.0 eq) to absolute ethanol to form a slurry.

-

Initiation: While stirring vigorously, slowly add a solution of potassium hydroxide in ethanol (catalytic amount) to the flask. The mixture will turn deep purple, indicating the formation of the conjugated dienone.

-

Reaction: Heat the mixture to reflux for 30 minutes. The product is intensely colored and may begin to precipitate.

-

Isolation: Cool the reaction mixture in an ice bath. Collect the purple crystalline product by vacuum filtration and wash with cold ethanol to remove unreacted starting materials.

-

Validation: The precursor can be validated by its melting point (~219-221 °C) and characteristic deep purple color.

Part B: Reduction to this compound

-

Reduction to Alcohol: Suspend the dried tetraphenylcyclopentadienone (1.0 eq) in a suitable solvent like tetrahydrofuran (THF) or methanol. Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise. The deep purple color will fade as the ketone is reduced to the corresponding alcohol.

-

Quenching: Once the reaction is complete (monitored by TLC), carefully add water to quench the excess NaBH₄.

-

Dehydration & Isolation: Acidify the mixture with a dilute acid (e.g., HCl) to catalyze the dehydration of the intermediate alcohol to the diene. The product will precipitate as a light-colored solid.

-

Purification: Collect the crude product by vacuum filtration. The primary method for purification is recrystallization from a suitable solvent system, such as ethanol/toluene, to yield the final product as a light yellow or beige powder.

Structural Characterization and Validation

Confirming the identity and purity of the synthesized compound is critical. This is achieved through a combination of spectroscopic techniques that provide a "fingerprint" of the molecule. The process ensures that the material meets the standards required for subsequent research applications.

Caption: Self-validating workflow for product characterization.

Spectroscopic Data

The following table summarizes the expected analytical data for this compound.

Table 2: Expected Spectroscopic Data

| Technique | Expected Result | Rationale / Interpretation |

| ¹H NMR | δ ≈ 7.0-7.5 ppm (m, 20H, Ar-H)δ ≈ 4.5-5.0 ppm (s, 2H, -CH₂-) | The large multiplet in the aromatic region corresponds to the 20 protons of the four phenyl rings. The key diagnostic signal is the singlet for the two equivalent protons on the sp³-hybridized carbon of the cyclopentadiene ring. |

| ¹³C NMR | δ ≈ 125-145 ppm (multiple signals, Ar-C)δ ≈ 40-50 ppm (-CH₂-) | A series of signals are expected in the aromatic region for the phenyl carbons and the sp² carbons of the diene. A single upfield signal confirms the presence of the sp³-hybridized methylene carbon.[7] |

| Mass Spec (EI) | m/z = 370.17 [M]⁺ | The molecular ion peak should correspond to the exact mass of the C₂₉H₂₂ formula.[1] |

Applications in Research and Drug Development

While a useful compound in its own right, the true value of this compound for drug development professionals lies in its utility as a complex and rigid molecular scaffold.

Established Applications

-

Materials Science: It has been employed in the fabrication of organic light-emitting diodes (OLEDs), specifically in blue-emitting devices.[3][5]

-

Organometallic Chemistry: The related tetraphenylcyclopentadienone is a precursor to the well-known Shvo catalyst, a ruthenium complex used in hydrogenation reactions.[6] The diene itself can also serve as a ligand for various transition metals.

-

Fundamental Research: The compound is used in studies of chemical reactions, such as ozonolysis, to understand reaction mechanisms.[8]

A Scaffold for Drug Discovery

In medicinal chemistry, a "scaffold" is a core molecular structure upon which various functional groups are appended to create a library of diverse compounds for biological screening. The highly substituted cyclopentadiene core is advantageous for several reasons:

-

Three-Dimensionality: The phenyl groups are forced out of the plane of the central ring due to steric hindrance, creating a defined propeller-like shape.[6] This pre-organized, rigid 3D structure can lead to higher binding affinities and selectivities for biological targets compared to flexible, linear molecules.

-

Synthetic Tractability: The diene functionality is a versatile handle for further chemical modifications, most notably through Diels-Alder reactions, allowing for the rapid construction of complex polycyclic systems.[6]

-

Vectorial Diversity: The four phenyl rings provide multiple points for functionalization, allowing chemists to project chemical diversity in precise vectors away from the central core to probe the binding pockets of proteins.

This scaffold-based approach is highly compatible with modern drug discovery paradigms like Multicomponent Reactions (MCRs), which enable the rapid, one-pot synthesis of complex, drug-like molecules.[9][10]

Caption: The role of core scaffolds in the drug discovery pipeline.

Conclusion

This compound is more than a simple organic compound; it is a sophisticated molecular tool. Its well-defined synthesis and robust characterization profile provide a reliable foundation for its use in advanced applications. For researchers in materials science and organometallics, it offers a platform for creating functional molecules. For scientists in drug development, its rigid, three-dimensional architecture represents a valuable scaffold for exploring new chemical space, enabling the efficient generation of novel compound libraries with the potential to address complex biological targets.

References

-

PubChem. 1,2,3,4-Tetraphenylcyclopenta-1,3-diene | C29H22 | CID 84991. National Center for Biotechnology Information. [Link]

-

Pharmaffiliates. This compound. [Link]

-

Chongqing Chemdad Co., Ltd. This compound. [Link]

-

Wikipedia. Tetraphenylcyclopentadienone. Wikimedia Foundation. [Link]

-

ResearchGate. Figure 6. Synthesis of 1,2,3-triphenylcyclopenta-1,3-diene from... [Link]

-

ACS Publications. Formation of 1,3,4,5-tetraphenyl-2,6,7-trioxabicyclo[3.2.1]oct-3-ene from the ozonolysis of this compound. American Chemical Society. [Link]

-

Beilstein Journals. Experimental procedures, characterization data for all compounds and copies of NMR spectra. [Link]

-

ResearchGate. Protonation of Tetraphenyl- and 2,3,4-Triphenyl-cyclopentadienone: An NMR and X-Ray Crystallographic Study. [Link]

-

MDPI. Innovative synthesis of drug-like molecules using tetrazole as core building blocks. [Link]

-

NIH National Library of Medicine. Multicomponent Reaction-Assisted Drug Discovery: A Time- and Cost-Effective Green Approach Speeding Up Identification and Optimization of Anticancer Drugs. [Link]

Sources

- 1. 1,2,3,4-Tetraphenylcyclopenta-1,3-diene | C29H22 | CID 84991 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. This compound | 15570-45-3 [chemicalbook.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. Tetraphenylcyclopentadienone - Wikipedia [en.wikipedia.org]

- 7. This compound(15570-45-3) 13C NMR [m.chemicalbook.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]

- 10. Multicomponent Reaction-Assisted Drug Discovery: A Time- and Cost-Effective Green Approach Speeding Up Identification and Optimization of Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Crystal Structure of 1,2,3,4-Tetraphenyl-1,3-cyclopentadiene

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Core of a Versatile Synthetic Building Block

This technical guide provides a comprehensive exploration of the synthesis, crystal structure, and physicochemical properties of 1,2,3,4-tetraphenyl-1,3-cyclopentadiene. While recognized as a valuable precursor in organic and organometallic synthesis, a detailed exposition of its solid-state architecture and the underlying principles governing its preparation is essential for unlocking its full potential. This document is intended to serve as a critical resource for researchers in materials science and drug discovery, offering insights into the rational design of novel molecular entities based on this sterically hindered and electronically rich cyclopentadiene scaffold.

Synthesis of this compound: A Two-Step Approach

The synthesis of this compound is most effectively achieved through a well-established two-step process, commencing with the synthesis of its precursor, tetraphenylcyclopentadienone. This intermediate is then reduced to yield the target compound.

Step 1: Synthesis of Tetraphenylcyclopentadienone

The formation of tetraphenylcyclopentadienone is a classic example of a base-catalyzed aldol condensation reaction.[1] This reaction involves the condensation of benzil and dibenzyl ketone in the presence of a base, typically potassium hydroxide, in an alcoholic solvent.

Experimental Protocol: Synthesis of Tetraphenylcyclopentadienone

-

Reaction Setup: In a round-bottomed flask equipped with a reflux condenser, dissolve benzil (1.0 equivalent) and dibenzyl ketone (1.0 equivalent) in hot ethanol.[1]

-

Base Addition: While the solution is near its boiling point, slowly add a solution of potassium hydroxide in ethanol.[1]

-

Reflux: Maintain the reaction mixture at reflux for 15-30 minutes. The solution will typically turn a deep purple or black color, indicating the formation of the product.[1]

-

Crystallization and Isolation: Upon cooling the reaction mixture, the dark crystalline product, tetraphenylcyclopentadienone, will precipitate. The product can be collected by suction filtration and washed with cold ethanol to remove any unreacted starting materials.[1]

Causality Behind Experimental Choices:

-

Hot Ethanol: The use of hot ethanol ensures the complete dissolution of the reactants, facilitating a homogeneous reaction mixture and maximizing the reaction rate.

-

Potassium Hydroxide: As a strong base, potassium hydroxide is crucial for the deprotonation of dibenzyl ketone, forming the enolate nucleophile necessary for the aldol condensation.

-

Reflux Conditions: Heating the reaction to reflux provides the necessary activation energy for the condensation and subsequent dehydration steps to proceed efficiently.

Step 2: Reduction of Tetraphenylcyclopentadienone

The conversion of tetraphenylcyclopentadienone to this compound involves the reduction of the ketone functional group. This can be achieved using various reducing agents, with sodium borohydride being a common and effective choice.

Experimental Protocol: Reduction of Tetraphenylcyclopentadienone

-

Dissolution: Suspend tetraphenylcyclopentadienone in a suitable solvent such as a mixture of tetrahydrofuran and ethanol.

-

Reduction: Gradually add sodium borohydride to the stirred suspension at room temperature. The deep color of the tetraphenylcyclopentadienone will fade as the reaction progresses.

-

Quenching and Extraction: After the reaction is complete, carefully add water to quench the excess sodium borohydride. The product can then be extracted with an organic solvent like dichloromethane.

-

Purification: The organic layer is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure. The resulting solid can be further purified by recrystallization to yield pure this compound.

Self-Validating System:

The progress of both synthetic steps can be reliably monitored by thin-layer chromatography (TLC). The disappearance of the starting materials and the appearance of the product spot with a different retention factor (Rf) value confirms the progression of the reaction. The purity of the final product can be ascertained by its sharp melting point and spectroscopic analysis (NMR, IR).

The Crystal Structure of this compound: A Sterically Crowded Architecture

While this compound is a well-known compound, detailed crystallographic data is not widely available in open-access databases. Information from resources such as PubChem indicates that crystal structure data is available through specialized databases like SpringerMaterials.[2] This suggests that the compound has been crystallized and its structure determined by X-ray diffraction.

Based on the known structures of similar polysubstituted cyclopentadienes, a number of structural features can be anticipated:

-

Non-planar Cyclopentadiene Ring: The steric hindrance imposed by the four bulky phenyl groups is expected to cause a significant deviation of the five-membered ring from planarity.

-

Propeller-like Conformation of Phenyl Groups: To minimize steric strain, the four phenyl rings are likely to be twisted out of the plane of the cyclopentadiene ring, adopting a propeller-like arrangement. This conformation is a common feature in sterically congested molecules.

-

Molecular Packing: In the solid state, the molecules are expected to pack in a manner that maximizes van der Waals interactions while accommodating the bulky phenyl groups. This packing arrangement will be dictated by the overall shape of the molecule.

Diagrammatic Representation of the Expected Molecular Structure:

Caption: Ball-and-stick representation of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and application in various chemical processes.

| Property | Value | Source |

| Molecular Formula | C₂₉H₂₂ | [3] |

| Molar Mass | 370.48 g/mol | [4] |

| Appearance | Colorless to light yellow crystalline solid | [3] |

| Melting Point | 180-182 °C | [3] |

| Solubility | Soluble in organic solvents such as benzene and methanol; insoluble in water.[3] | |

| CAS Number | 15570-45-3 | [4] |

Relevance to Drug Development Professionals

While direct applications of this compound in drug development are not extensively documented, the cyclopentadiene scaffold is a recognized "privileged structure" in medicinal chemistry. Its rigid framework allows for the precise spatial orientation of substituents, which is a critical factor in designing molecules that can selectively interact with biological targets.

The tetraphenyl substitution pattern of the title compound provides a unique lipophilic and sterically demanding core. This core can be further functionalized to explore structure-activity relationships (SAR) in drug discovery programs. For instance, the phenyl rings can be substituted with various functional groups to modulate the electronic and steric properties of the molecule, potentially leading to the discovery of novel bioactive compounds.

Furthermore, cyclopentadiene derivatives are known to participate in a variety of chemical transformations, including Diels-Alder reactions, which are powerful tools for the construction of complex molecular architectures found in many natural products and pharmaceuticals. The steric hindrance in this compound can be exploited to control the stereoselectivity of these reactions, a crucial aspect in the synthesis of chiral drugs.

Diagrammatic Representation of the Synthetic Workflow:

Sources

An In-Depth Technical Guide to the Synthesis of 1,2,3,4-Tetraphenyl-1,3-cyclopentadiene

Abstract

This guide provides a comprehensive technical overview of the synthesis of 1,2,3,4-tetraphenyl-1,3-cyclopentadiene, a crucial building block in advanced organic and organometallic chemistry. The primary focus is on its direct precursor, 1,2,3,4-tetraphenylcyclopentadienone (commonly known as tetracyclone), which is synthesized via a robust and efficient base-catalyzed double aldol condensation of benzil and dibenzyl ketone.[1][2] We will explore the underlying reaction mechanism, provide a detailed and validated experimental protocol, and discuss the critical parameters that ensure a high-yield, high-purity synthesis. The subsequent conversion of the dienone to the target cyclopentadiene will also be addressed. This document is designed to serve as a practical and theoretical resource for professionals engaged in synthetic chemistry and materials science.

Strategic Overview: The Synthetic Pathway

The synthesis of this compound is most effectively approached via a two-stage process. The cornerstone of this strategy is the formation of the highly stable and intensely colored aromatic ketone, tetraphenylcyclopentadienone. This intermediate is itself a valuable compound, serving as a diene in various Diels-Alder reactions for the synthesis of complex polycyclic aromatic systems like hexaphenylbenzene and as a ligand in organometallic chemistry.[2]

The formation of tetraphenylcyclopentadienone from benzil and dibenzyl ketone (1,3-diphenyl-2-propanone) is a classic example of a base-catalyzed double aldol condensation reaction.[1][3] This reaction is particularly elegant as it constructs the five-membered ring and its extensive conjugated system in a single pot. The stability of the final dienone, conferred by its propeller-shaped tetra-phenyl substituted structure, provides a strong thermodynamic driving force for the reaction.[2]

Mechanistic Deep Dive: The Aldol Condensation Cascade

Understanding the reaction mechanism is paramount for optimizing conditions and troubleshooting potential issues. The synthesis proceeds through a sequence of base-catalyzed enolate formations, nucleophilic attacks, and dehydration steps.

Core Principle: The reaction relies on the presence of α-hydrogens on one of the carbonyl reactants. In this specific synthesis, dibenzyl ketone possesses acidic α-hydrogens, whereas benzil, an α-diketone, has none.[4] This structural distinction dictates the entire reaction pathway, preventing self-condensation of benzil and promoting the desired crossed-aldol reaction.[4][5]

The mechanism unfolds as follows:

-

Enolate Formation: A strong base, typically potassium hydroxide (KOH), abstracts an acidic α-hydrogen from dibenzyl ketone.[6][7] This deprotonation forms a resonance-stabilized enolate ion, which serves as the key nucleophile.[8]

-

First Nucleophilic Attack (Aldol Addition): The enolate ion performs a nucleophilic attack on one of the electrophilic carbonyl carbons of benzil. This step forges the first new carbon-carbon bond.[6][9]

-

First Dehydration (Condensation): The resulting β-hydroxy ketone intermediate rapidly undergoes dehydration (loss of a water molecule). This elimination is facilitated by the base and driven by the formation of a more stable, conjugated π-system.[5][9]

-

Intramolecular Cyclization: The intermediate now possesses a second acidic α-hydrogen from the original dibenzyl ketone. The base abstracts this proton, forming a new enolate. This enolate then performs an intramolecular nucleophilic attack on the remaining carbonyl group (originating from benzil), forming the five-membered ring.[7]

-

Final Dehydration: A second, final dehydration event occurs, yielding the highly conjugated and thermodynamically stable tetraphenylcyclopentadienone product.[7] The extensive conjugation across the dienone and four phenyl rings is responsible for its characteristic deep purple to black color.[10][11]

Validated Experimental Protocol: Synthesis of Tetraphenylcyclopentadienone

This protocol is adapted from the highly reliable procedure published in Organic Syntheses, ensuring reproducibility and high yield.[12]

Reagents and Equipment

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (approx.) | Notes |

| Benzil | 210.23 | 21.0 g | 0.10 | Ensure it is a fine, yellow powder. |

| Dibenzyl Ketone | 210.27 | 21.0 g | 0.10 | Should be a white to off-white solid with a melting point of 34–35°C.[12] |

| Ethanol (95%) | 46.07 | 165 mL | - | Used as the reaction solvent and for washing. |

| Potassium Hydroxide (KOH) | 56.11 | 3.0 g | 0.053 | Corrosive. Handle with appropriate personal protective equipment (PPE).[13] |

| 500-mL Round-bottom flask | - | 1 | - | - |

| Reflux Condenser | - | 1 | - | - |

| Heating Mantle / Sand Bath | - | 1 | - | For controlled heating. |

| Büchner Funnel & Filter Flask | - | 1 set | - | For vacuum filtration. |

| Ice Bath | - | 1 | - | - |

Step-by-Step Procedure

-

Reactant Dissolution: In a 500-mL round-bottomed flask, combine benzil (21.0 g) and dibenzyl ketone (21.0 g). Add 150 mL of 95% ethanol.[12]

-

Setup for Reflux: Equip the flask with a reflux condenser and add a magnetic stir bar or boiling chips.[14] Heat the mixture gently using a heating mantle or sand bath until the solids dissolve and the solution is near its boiling point.[3][12]

-

Catalyst Addition: Separately, prepare the ethanolic KOH solution by dissolving 3.0 g of potassium hydroxide in 15 mL of 95% ethanol. Caution: This process is exothermic. Once the main reaction mixture is hot and homogenous, slowly add the KOH solution in two portions through the top of the condenser.[12][14] An immediate, deep purple color change and frothing should be observed.[3][15]

-

Reflux Period: Once the initial effervescence subsides, maintain the mixture at a gentle reflux for 15-20 minutes.[13][14] The dark crystalline product will begin to precipitate during this time.

-

Crystallization and Isolation: After the reflux period, cool the reaction mixture slowly to room temperature, and then thoroughly chill it in an ice bath to maximize crystallization.[3][12]

-

Filtration and Washing: Collect the dark purple crystals by vacuum filtration using a Büchner funnel.[12] Wash the crystals with three small portions of ice-cold 95% ethanol to remove any soluble impurities.[3][12]

-

Drying and Characterization: Continue to pull air through the filter cake to partially dry the product. For complete drying, transfer the crystals to a watch glass and let them air-dry or place them in a vacuum oven at a low temperature. The expected yield is 35–37 g (91–96%).[12] The product should have a melting point of 218–220°C.[12][14]

Purification (Optional)

The product obtained from this procedure is typically of high purity.[12] If further purification is required, recrystallization can be performed from a mixture of ethanol and benzene or from triethylene glycol.[10][12]

Experimental Workflow Diagram

The following diagram outlines the logical flow of the experimental procedure.

Caption: Experimental workflow for the synthesis of tetraphenylcyclopentadienone.

Conversion to this compound

While tetraphenylcyclopentadienone is a stable final product for many applications, its conversion to this compound is a necessary subsequent step to achieve the user's specified target molecule. This transformation involves the reduction of the ketone carbonyl group to a methylene group. Standard ketone reductions, such as the Wolff-Kishner or Clemmensen reductions, are effective for this purpose. A laboratory-scale procedure often involves a two-step sequence:

-

Reduction to the Alcohol: The ketone is first reduced to the corresponding secondary alcohol, 1,2,3,4-tetraphenyl-2,4-cyclopentadien-1-ol, using a mild reducing agent like sodium borohydride (NaBH₄) in an alcoholic solvent.

-

Dehydration to the Diene: The resulting alcohol is then dehydrated under acidic conditions to yield the final this compound product.

A detailed protocol for this conversion requires specific literature procedures beyond the primary scope of the aldol condensation but follows established principles of carbonyl reduction and alcohol dehydration.

References

- Aldol Condensation to form Tetraphenylcyclopentadienone. Truman ChemLab.

- A Multi-step Synthesis of Tetraphenylcyclopentadienone from Benzaldehyde. University of Massachusetts.

- Tetraphenylcyclopentadienone. Organic Syntheses.

- Synthesis of Tetraphenylcyclopentadienone.

- Preparation of Tetraphenylcyclopentadienone. YouTube.

- Tetraphenylcyclopentadienone synthesis. ChemicalBook.

- Lab: Aldol Condensation: Synthesis of tetraphenylcyclopentadienone. Homework.Study.com.

- Dibenzyl ketone and benzil undergo an aldol condens

- Dibenzyl ketone and benzil undergo an aldol condens

- Aldol Condensation of Aldehydes and Ketones over Solid Base Catalysts.

- Tetraphenylcyclopentadienone Synthesis: Lab Manual. Studylib.

- Solid-Liquid Phase Transfer Catalysis and Microwave-Assisted Green Synthesis of Tetracyclone. MDPI.

- Synthesis of Tetraphenylcyclopentadienone. Scribd.

- Tetraphenylcyclopentadienone. Wikipedia.

- Carbonyl Condens

- Dibenzalacetone via Crossed Aldol Condens

- Aldol condens

- The Base-Catalyzed Self-Condensation of α,β-Unsaturated Ketones. The Journal of Organic Chemistry.

- Experiment 9C: Aldol Condens

- Synthesis of Tetraphenylcyclopentadienone. Scribd.

- Aldol Addition and Condensation Reactions. Master Organic Chemistry.

- Lab 12 An Aldol Reaction-The Synthesis of Tetraphenylcyclopentadienone. Scribd.

- In this experiment, benzyl and dibenzyl ketone will produce tetraphenylcyclopentadienone. Homework.Study.com.

- Tetraphenylcyclopentadienone - Chem 342L. YouTube.

- The Aldol Reaction Synthesis of tetraphenylcyclopentadienone. YouTube.

Sources

- 1. Tetraphenylcyclopentadienone synthesis - chemicalbook [chemicalbook.com]

- 2. Tetraphenylcyclopentadienone - Wikipedia [en.wikipedia.org]

- 3. youtube.com [youtube.com]

- 4. homework.study.com [homework.study.com]

- 5. Aldol condensation - Wikipedia [en.wikipedia.org]

- 6. brainly.com [brainly.com]

- 7. m.youtube.com [m.youtube.com]

- 8. cerritos.edu [cerritos.edu]

- 9. youtube.com [youtube.com]

- 10. people.chem.umass.edu [people.chem.umass.edu]

- 11. homework.study.com [homework.study.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. chemlab.truman.edu [chemlab.truman.edu]

- 14. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 15. Answered: Experiment 9C: Aldol Condensation (Data Sheet) Running the reaction • 0.44 g of dibenzyl ketone and O.43 g of benzil were dissolved in 3 mL of absolute ethanol… | bartleby [bartleby.com]

A Guide to the Historical Synthesis of Tetraphenylcyclopentadiene for Advanced Research

This in-depth technical guide provides a comprehensive overview of the historical synthesis methods for tetraphenylcyclopentadiene, a pivotal molecule in organic chemistry and materials science. Designed for researchers, scientists, and professionals in drug development, this document delves into the core synthetic strategies, elucidating the underlying chemical principles and experimental nuances that have defined its preparation over the years. This guide moves beyond simple procedural listings to offer insights into the causality of experimental choices, ensuring a deep and practical understanding of these foundational reactions.

Introduction: The Significance of a Sterically Hindered Diene

Tetraphenylcyclopentadiene, often referred to as tetracyclone, is a dark, crystalline solid that has captivated chemists for over a century. Its unique structure, featuring a highly substituted and sterically hindered cyclopentadienone core, prevents the dimerization that is characteristic of the parent cyclopentadienone. This stability, coupled with its reactivity as a diene in Diels-Alder reactions, has established tetraphenylcyclopentadiene as a valuable building block for the synthesis of complex polycyclic aromatic hydrocarbons and other novel materials. Its derivatives have found applications in areas ranging from the development of new polymers to the synthesis of pharmacologically significant molecules. This guide will explore the primary historical routes to this important compound, providing a robust foundation for contemporary research and development.

The Archetypal Synthesis: Base-Catalyzed Double Aldol Condensation of Benzil and Dibenzyl Ketone

The most prominent and widely adopted historical method for synthesizing tetraphenylcyclopentadiene is the base-catalyzed double aldol condensation of benzil with dibenzyl ketone.[1][2] This elegant one-pot reaction is renowned for its high yield and relative simplicity, making it a staple in many organic chemistry laboratory courses. The procedure is essentially that of Dilthey and Quint, first reported in 1930.

Mechanistic Insights

The reaction proceeds through a tandem sequence of enolate formation, aldol addition, and subsequent dehydration. The causality behind the choice of reactants and catalyst is critical to understanding the success of this synthesis.

-

Enolate Formation: A strong base, typically potassium hydroxide, deprotonates the α-carbon of dibenzyl ketone. This proton is acidic due to the electron-withdrawing effect of the adjacent carbonyl group and the resonance stabilization of the resulting enolate ion. Benzil, lacking α-protons, cannot form an enolate and thus acts solely as the electrophile, preventing self-condensation side products.[3]

-

First Aldol Addition and Dehydration: The nucleophilic enolate attacks one of the carbonyl carbons of benzil. The resulting aldol addition product readily dehydrates under the reaction conditions to form an α,β-unsaturated ketone. This dehydration is driven by the formation of a conjugated system.

-

Second Aldol Addition and Cyclization: The remaining α-proton on the intermediate is abstracted by the base, forming a new enolate. This enolate then undergoes an intramolecular aldol addition, attacking the second carbonyl group of the original benzil moiety. This cyclization step forms a five-membered ring.

-

Final Dehydration: A final dehydration step yields the highly conjugated and intensely colored tetraphenylcyclopentadienone.

Experimental Protocol: A Validated Procedure

The following protocol is a representative example of the historical synthesis, adapted from the trusted "Organic Syntheses" collection.[4]

Materials:

-

Benzil

-

Dibenzyl ketone

-

Ethanol (95% or absolute)

-

Potassium hydroxide

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or sand bath

-

Ice bath

-

Buchner funnel and filter flask

Step-by-Step Methodology:

-

Dissolution of Reactants: In a 500-mL round-bottom flask, dissolve 21 g (0.1 mole) of benzil and 21 g (0.1 mole) of dibenzyl ketone in 150 mL of hot ethanol.[4]

-

Initiation of Reaction: Heat the solution to a gentle reflux.

-

Addition of Catalyst: Slowly add a solution of 3 g of potassium hydroxide in 15 mL of ethanol in two portions through the reflux condenser.[4] The reaction is often rapid, indicated by a change in color to a deep purple.

-

Reflux: Maintain the reflux for 15-20 minutes to ensure the reaction goes to completion.[4][5]

-

Crystallization: Cool the reaction mixture to room temperature, and then place it in an ice bath to facilitate the crystallization of the product.[6]

-

Isolation and Purification: Collect the dark crystalline product by vacuum filtration using a Buchner funnel. Wash the crystals with several small portions of ice-cold ethanol to remove any soluble impurities. The product is typically of high purity, but can be recrystallized from a mixture of ethanol and benzene if necessary.[4]

| Parameter | Value | Rationale |

| Solvent | Ethanol | Good solvent for reactants and facilitates crystallization of the product upon cooling. |

| Base | Potassium Hydroxide | Strong enough to deprotonate dibenzyl ketone but minimizes side reactions. |

| Temperature | Reflux | Provides the necessary activation energy for the reaction to proceed at a reasonable rate. |

| Reaction Time | 15-20 minutes | Sufficient for the reaction to reach completion. |

| Yield | 91-96% | High yield is characteristic of this efficient condensation reaction.[4] |

A Multi-Step Approach: Synthesis from Benzaldehyde

An alternative historical route to tetraphenylcyclopentadiene involves a multi-step synthesis starting from the readily available benzaldehyde.[4][6] This pathway, while longer, provides a valuable illustration of several fundamental organic transformations.

The Synthetic Sequence

-

Benzoin Condensation: Two molecules of benzaldehyde undergo a cyanide or thiamine-catalyzed condensation to form benzoin, an α-hydroxy ketone.[6]

-

Oxidation of Benzoin to Benzil: The secondary alcohol in benzoin is selectively oxidized to a ketone, yielding benzil. This can be achieved using various oxidizing agents, including nitric acid or a copper(II) catalyst with ammonium nitrate.

-

Aldol Condensation: The synthesized benzil is then reacted with dibenzyl ketone in a base-catalyzed aldol condensation, as described in the primary method, to produce tetraphenylcyclopentadiene.

Other Historical Synthetic Routes

While the aldol condensation of benzil and dibenzyl ketone remains the most practical and widespread method, other historical approaches are noteworthy for their chemical ingenuity.

-

Grignard Reagent-Based Synthesis: An early method involved the reaction of phenylmagnesium bromide, a Grignard reagent, with benzaldiphenylmaleide.[7] This approach, while effective, is less common due to the multi-step preparation of the starting materials.

-

From Formaldehyde and Desoxybenzoin: Another documented synthesis involves the condensation of formaldehyde with desoxybenzoin to produce methylenedesoxybenzoin. This intermediate is then subjected to reduction, dehydration, and oxidation to yield tetraphenylcyclopentadiene.[7][8]

Conclusion: A Legacy of Synthetic Innovation

The historical synthesis methods for tetraphenylcyclopentadiene, particularly the elegant and efficient double aldol condensation, stand as a testament to the power of fundamental organic reactions. For researchers and professionals in the chemical sciences, a thorough understanding of these foundational techniques provides not only a practical means of preparing this versatile building block but also a deeper appreciation for the logical and causal principles that underpin synthetic organic chemistry. The continued relevance of these century-old methods in both academic and industrial settings underscores their enduring value and ingenuity.

References

-

Johnson, J. R., & Grummitt, O. (1943). Tetraphenylcyclopentadienone. Organic Syntheses, 23, 92. [Link]

-

Truman ChemLab. (n.d.). Aldol Condensation to form Tetraphenylcyclopentadienone. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, June 29). 9: Multistep Synthesis (Experiment). Retrieved from [Link]

-

Organic Syntheses. (n.d.). TETRAPHENYLCYCLOPENTADIENONE. Retrieved from [Link]

-

Scribd. (n.d.). Synthesis of Tetraphenylcyclopentadienone. Retrieved from [Link]

-

Bartleby. (n.d.). Multistep Synthesis Chemistry Experiment. Retrieved from [Link]

-

Homework.Study.com. (n.d.). Lab: Aldol Condensation: Synthesis of tetraphenylcyclopentadienone. Retrieved from [Link]

-

YouTube. (2021, February 9). Preparation of Tetraphenylcyclopentadienone. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Synthesis of Tetraphenylcyclopentadienone. Retrieved from [Link]

-

Wikipedia. (n.d.). Tetraphenylcyclopentadienone. Retrieved from [Link]

-

YouTube. (2012, March 30). The Aldol Reaction Synthesis of Tetraphenylcyclopentadienone Part I. Retrieved from [Link]

-

Wikipedia. (n.d.). File:Synthesis of tetraphenylcyclopentadienone.png. Retrieved from [Link]

Sources

- 1. Multistep Synthesis of Tetraphenylcyclopentadienone | Studymode [studymode.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. people.chem.umass.edu [people.chem.umass.edu]

- 5. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Tetraphenylcyclopentadienone synthesis - chemicalbook [chemicalbook.com]

discovery of 1,2,3,4-tetraphenyl-1,3-cyclopentadiene

An In-depth Technical Guide to the Synthesis of 1,2,3,4-Tetraphenyl-1,3-cyclopentadiene

Abstract

This technical guide provides a comprehensive overview of the discovery and synthesis of this compound, a sterically hindered cyclic diene of significant interest in organometallic and materials science. We delineate the crucial distinction between this diene and its common precursor, the intensely colored tetraphenylcyclopentadienone (tetracyclone). The guide details a robust, two-stage synthetic pathway, beginning with the base-catalyzed aldol condensation to form the tetracyclone intermediate, followed by its definitive reduction to the target diene via the Wolff-Kishner reaction. Each stage is presented with a deep mechanistic rationale, step-by-step experimental protocols, and criteria for validation, designed for researchers and professionals in chemical synthesis and drug development.

Introduction: A Tale of Two Sterically Crowded Molecules

In the landscape of cyclic organic compounds, this compound (CAS 15570-45-3) stands out. Its structure, featuring a five-membered diene core flanked by four phenyl groups, creates a unique steric and electronic environment. This molecular architecture makes it a valuable precursor for bulky cyclopentadienyl (Cp) ligands, which are instrumental in tuning the properties of organometallic catalysts.

It is critical to distinguish the target diene from its immediate precursor, 2,3,4,5-tetraphenylcyclopenta-2,4-dien-1-one (CAS 479-33-4), commonly known as tetracyclone. Tetracyclone is a dark purple, crystalline solid, whose synthesis is a staple of undergraduate organic chemistry labs.[1] The diene, by contrast, is typically a light yellow or beige powder.[2] The "discovery" of the diene is intrinsically linked to the development of methods to efficiently deoxygenate its ketone precursor. This guide will illuminate this synthetic journey.

The Genesis: Synthesis of the Precursor, Tetraphenylcyclopentadienone (Tetracyclone)

The most reliable and widely adopted synthesis of tetracyclone proceeds via a base-catalyzed double aldol condensation.[1] This reaction is a powerful carbon-carbon bond-forming strategy that, in this case, constructs the five-membered ring in a single, high-yielding step.

Mechanistic Rationale

The reaction involves the condensation of benzil (a diketone) and 1,3-diphenylacetone (also known as dibenzyl ketone). The causality of the reaction is as follows:

-

Enolate Formation: A strong base, typically potassium hydroxide (KOH), selectively deprotonates the α-carbon of 1,3-diphenylacetone. This position is the most acidic because the resulting enolate ion is stabilized by resonance with the adjacent carbonyl group.

-

First Aldol Addition: The nucleophilic enolate attacks one of the electrophilic carbonyl carbons of benzil. This forms a β-hydroxy ketone intermediate.

-

First Dehydration (Condensation): The intermediate readily eliminates a molecule of water under the basic, heated conditions to form an α,β-unsaturated ketone. This step is driven by the formation of a stable, conjugated system.

-

Second Enolization and Intramolecular Cyclization: The base then removes the second, now sterically accessible, α-proton from the other side of the original diphenylacetone backbone. The resulting enolate performs an intramolecular nucleophilic attack on the remaining carbonyl group of the benzil moiety, closing the five-membered ring.

-

Second Dehydration: A final elimination of water yields the highly conjugated, intensely colored final product, tetracyclone.

Mechanistic Diagram: Aldol Condensation

Caption: Mechanism of Tetracyclone Synthesis.

Experimental Protocol: Synthesis of Tetracyclone

This protocol is a validated procedure adapted from Organic Syntheses.[3]

Materials:

-

Benzil (21.0 g, 0.1 mol)

-

1,3-Diphenylacetone (21.0 g, 0.1 mol)

-

95% Ethanol (150 mL)

-

Potassium Hydroxide (KOH) (3.0 g)

-

Additional 95% Ethanol (15 mL for KOH solution)

-

500-mL round-bottomed flask, reflux condenser, heating mantle, magnetic stirrer, ice bath, Büchner funnel, and filter paper.

Procedure:

-

Combine benzil (21.0 g) and 1,3-diphenylacetone (21.0 g) in the 500-mL round-bottomed flask.

-

Add 150 mL of 95% ethanol and a magnetic stir bar.

-

Heat the mixture with stirring until the solids dissolve and the solution is near its boiling point.

-

In a separate beaker, dissolve 3.0 g of KOH in 15 mL of 95% ethanol.

-

Causality Check: The KOH solution is added to the hot reaction mixture. This ensures the reaction rate is high and prevents the starting materials from precipitating. The addition should be done cautiously through the condenser to control the initial exothermic reaction and frothing.

-

Add the ethanolic KOH solution slowly to the refluxing mixture. An immediate, deep purple color will appear.

-

Once the initial frothing subsides, maintain a gentle reflux with stirring for 15-20 minutes.

-

Cool the flask to room temperature, then chill thoroughly in an ice bath for approximately 15 minutes to maximize crystal precipitation.

-

Collect the dark purple, crystalline product by vacuum filtration using a Büchner funnel.

-

Wash the crystals on the filter with three small portions of ice-cold 95% ethanol to remove any soluble impurities.

-

Dry the product in air or a low-temperature oven. The expected yield is 35–37 g (91–96%).

Data and Validation

| Parameter | Expected Value | Source(s) |

| Appearance | Dark purple to black crystalline solid | [1] |

| Yield | 91-96% | [3] |

| Melting Point | 219–220 °C | [3] |

| Molar Mass | 384.48 g/mol | [1] |

The Final Transformation: Synthesis of this compound

The conversion of the carbonyl group in tetracyclone to a methylene (-CH₂) group marks the definitive synthesis of this compound. The most effective and historically significant method for this transformation is the Wolff-Kishner reduction.[4]

Mechanistic Rationale: The Wolff-Kishner Reduction

Discovered independently by Nikolai Kishner (1911) and Ludwig Wolff (1912), this reaction provides a robust pathway for the deoxygenation of aldehydes and ketones under basic conditions.[4] This makes it an ideal choice for substrates that may be sensitive to acid, a key advantage over the alternative Clemmensen reduction.

-

Hydrazone Formation: The ketone (tetracyclone) reacts with hydrazine (H₂N-NH₂) to form a hydrazone intermediate, eliminating one molecule of water.

-

Deprotonation: A strong base (KOH) deprotonates the terminal nitrogen of the hydrazone, forming an anion.

-

Tautomerization: The anion undergoes tautomerization, shifting the double bond and placing a negative charge on the carbon atom.

-

Protonation: The carbanion is protonated by the solvent (typically a high-boiling alcohol like diethylene glycol).

-

Final Deprotonation & Elimination: The base removes the final proton from the nitrogen. This initiates the collapse of the intermediate, releasing an extremely stable molecule of dinitrogen gas (N₂). This irreversible gas evolution is the thermodynamic driving force for the entire reaction.

-

Final Protonation: The resulting carbanion is rapidly protonated by the solvent to yield the final alkane product—in this case, the target methylene group of the diene.

The Huang-Minlon modification is a practical improvement where the reaction is performed in a high-boiling solvent like diethylene glycol.[5][6] This allows the temperature to be raised above 180-200 °C after the initial formation of the hydrazone, which facilitates the elimination of nitrogen gas and dramatically reduces reaction times.[5]

Workflow Diagram: From Precursor to Product

Caption: Overall Synthetic Workflow.

Experimental Protocol: Wolff-Kishner Reduction of Tetracyclone

This protocol is adapted from established procedures for the Huang-Minlon modification of the Wolff-Kishner reduction.[5][7]

Materials:

-

Tetraphenylcyclopentadienone (Tetracyclone) (e.g., 10.0 g, 26 mmol)

-

Diethylene glycol (DEG) (100 mL)

-

Hydrazine hydrate (85% solution) (e.g., 10 mL)

-

Potassium Hydroxide (KOH) pellets (e.g., 10 g)

-

Round-bottomed flask with distillation head, heating mantle, magnetic stirrer, thermometer.

-

Hydrochloric acid (HCl) for workup.

-